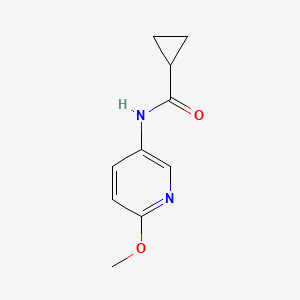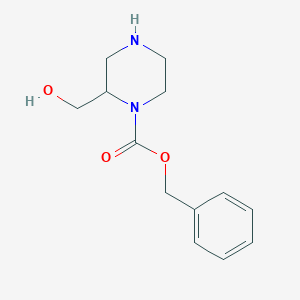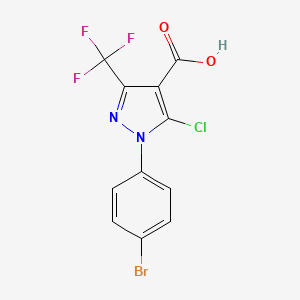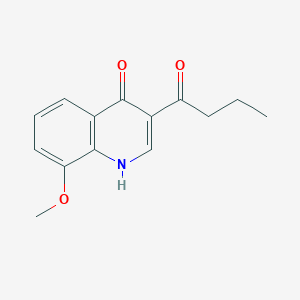
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of bromo, chloro, and trifluoromethyl groups on the pyrimidine ring makes it a versatile compound for further chemical modifications and reactions.
Synthesis Analysis
The synthesis of halogenated pyrimidine derivatives often involves regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Another study reported the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines through oxidative cyclization of pyrimidinylhydrazines, demonstrating the versatility of halogenated pyrimidines in creating diverse chemical structures .
Molecular Structure Analysis
X-ray crystallography analysis has been used to study the molecular structure of these compounds. For instance, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was found to crystallize in the monoclinic crystal system and exhibited typical intramolecular hydrogen bonding . Similarly, the crystal structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was characterized by single-crystal X-ray diffraction, revealing a planar conformation for the molecule .
Chemical Reactions Analysis
The reactivity of halogenated pyrimidines allows for a variety of chemical transformations. For example, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine led to the formation of 5-bromo derivatives, which upon deprotection yielded 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . Additionally, the presence of halogen functionalities on the pyrimidine nucleus has been exploited for further diversification through palladium-catalyzed cross-couplings and direct aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by their substituents. Spectroscopic methods such as FT-IR and NMR have been employed to characterize these compounds . Density functional theory (DFT) studies have been conducted to optimize the geometric structure and calculate vibrational frequencies and chemical shift values, providing insights into the electronic properties of the molecules . The non-linear optical (NLO) properties and HOMO-LUMO energies of these compounds have also been examined, indicating their potential in material science applications .
Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
- 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine has been utilized in the synthesis of various pyrimidine derivatives. For instance, it has been employed in the generation of 5-pyrimidyllithium species, leading to the production of 5-carboxylic acids in high yields. This process involves halogen/metal permutation and carboxylation using isopropylmagnesium chloride or butyllithium (Schlosser, Lefebvre, & Ondi, 2006).
Formation of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
- The compound has been used in creating pyrimido[4,5-e][1,3,4] thiadiazine derivatives, a process involving treatment with methylhydrazine and carbon disulfide, leading to intermediates that are converted into 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Azo Compounds Synthesis
- It's also used in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine. The process involves condensation with dithizone in alkaline acetonitrile, followed by reaction with secondary amines to yield 7-amino derivatives (Nikpour, Zarinabadi, & Saberi, 2012).
Study of Regioselectivity
- The regioselectivity of reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been investigated. This research provides insight into the selective formation of pyrimidines, crucial for understanding the synthesis of complex organic compounds (Doulah et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQALTZZYLOATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrCl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858670 | |
| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240622-62-1 | |
| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)






![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)
